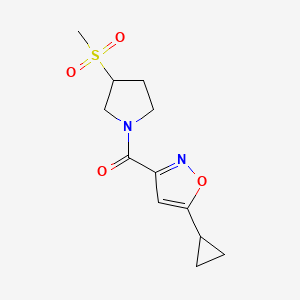

(5-Cyclopropylisoxazol-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Description

(5-Cyclopropylisoxazol-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a methanone derivative featuring two distinct heterocyclic moieties:

- 5-Cyclopropylisoxazole: A five-membered aromatic ring containing oxygen and nitrogen, substituted with a cyclopropyl group at position 3. Isoxazoles are known for their metabolic stability and role in medicinal chemistry due to their hydrogen-bonding capacity and electronic properties.

- 3-(Methylsulfonyl)pyrrolidine: A five-membered saturated ring with a sulfonyl group at position 2.

Its design parallels cannabinoid analogs (e.g., pyrrole-derived ligands) and heterocyclic methanones with reported antiradical or receptor-binding activity .

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-19(16,17)9-4-5-14(7-9)12(15)10-6-11(18-13-10)8-2-3-8/h6,8-9H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKPGIRCBTVFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=NOC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features:

- A cyclopropyl group attached to an isoxazole ring.

- A pyrrolidine moiety substituted with a methylsulfonyl group.

- A carbonyl functional group linked to the pyrrolidine.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antitumor , anti-inflammatory , and antimicrobial effects. Below are detailed findings from various studies.

Antitumor Activity

Studies have shown that derivatives of isoxazole compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating similar compounds, the IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO, PC-3, and HeLa . The specific activity of this compound against these lines remains to be fully characterized but suggests potential for further investigation.

Anti-inflammatory Activity

Compounds with isoxazole structures have been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses . The specific mechanisms through which this compound exerts its anti-inflammatory effects require further elucidation.

Antimicrobial Activity

In vitro studies have suggested that isoxazole derivatives may also exhibit antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

The precise mechanism of action for this compound is not fully understood; however, it is hypothesized that the compound interacts with specific biological targets involved in cell signaling pathways related to inflammation and tumor growth. The cyclopropyl and isoxazole groups may play a crucial role in modulating these interactions.

Case Studies and Experimental Findings

- Cytotoxicity Assays : In a study evaluating similar compounds, the cytotoxic effects were measured using the MTS assay across multiple cancer cell lines. The most potent derivatives demonstrated significant inhibition rates, suggesting that modifications to the isoxazole structure can enhance biological activity .

- Anti-inflammatory Studies : Experimental models have indicated that isoxazole derivatives can reduce levels of inflammatory markers in vitro. Future studies should focus on animal models to assess the therapeutic efficacy of this compound in vivo.

Data Summary Table

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocyclic Moieties

The compound’s isoxazole and pyrrolidine rings differentiate it from related structures:

Key Findings :

- Isoxazole vs. Pyrazole/Indole: Isoxazoles exhibit greater metabolic stability compared to pyrroles, which are prone to oxidation. Indole derivatives (e.g., cannabinoids) show higher CB1 receptor affinity than pyrrole analogs, suggesting heterocycle electronics critically influence binding .

- Pyrrolidine vs. Morpholinoethyl: In cannabinoids, replacing morpholinoethyl with simpler cyclic amines (e.g., pyrrolidine) retains activity if side-chain length is optimized (4–6 carbons). The target compound’s pyrrolidine with a sulfonyl group may mimic this interaction while enhancing solubility .

Substituent Effects

A. Methylsulfonyl Group

- This contrasts with morpholinoethyl groups in cannabinoids, which rely on ether oxygen interactions .

- Comparison : Sulfonyl-containing compounds (e.g., sulfonamides) often exhibit improved pharmacokinetics over morpholine derivatives due to reduced basicity and enhanced water solubility.

B. Cyclopropyl Substituent

- This feature is absent in ’s thiophene-based methanones, which prioritize planar aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.